Pentosan polysulfate sodium

Description

Properties

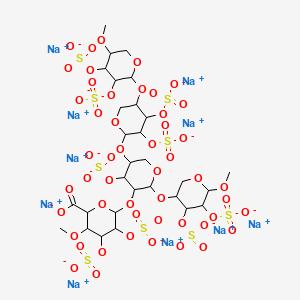

IUPAC Name |

decasodium;3-methoxy-6-[2-(6-methoxy-4,5-disulfonatooxyoxan-3-yl)oxy-5-[5-(5-methoxy-3,4-disulfonatooxyoxan-2-yl)oxy-3,4-disulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxan-3-yl]oxy-4,5-disulfonatooxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O50S9.10Na/c1-59-8-4-63-27(21(77-86(50,51)52)12(8)71-80(32,33)34)68-11-7-65-28(22(78-87(53,54)55)15(11)74-83(41,42)43)67-9-6-64-26(66-10-5-62-25(61-3)20(76-85(47,48)49)14(10)73-82(38,39)40)19(13(9)72-81(35,36)37)70-29-23(79-88(56,57)58)17(75-84(44,45)46)16(60-2)18(69-29)24(30)31;;;;;;;;;;/h8-23,25-29H,4-7H2,1-3H3,(H,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;;;;;;;/q;10*+1/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJQCBORNZDNDU-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COC(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2COC(C(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC3COC(C(C3OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5COC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38Na10O50S9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1705.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, Soluble in water to 50% at pH 6 | |

| Record name | Elmiron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

37319-17-8 | |

| Record name | Elmiron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Structural Elucidation and Chemical Characterization of Pentosan Polysulfate Sodium

Polysaccharide Backbone Composition and Linkage Analysis

The fundamental structure of pentosan polysulfate sodium is built upon a xylan (B1165943) backbone, which is a type of polysaccharide. google.com This backbone is composed of repeating sugar units and specific substitutions that define its chemical nature.

β-(1→4)-D-Xylopyranose Repeating Units

The primary structural feature of the pentosan polysulfate backbone is a linear chain of D-xylopyranose units. thieme-connect.com These xylose units are linked together by β-(1→4) glycosidic bonds, forming a polyxylose chain. nih.govmit.edu This linear arrangement of repeating xylose units constitutes the main chain of the polysaccharide. researchgate.net

4-O-Methyl-α-D-Glucuronic Acid Substitutions

The linear polyxylose backbone of pentosan polysulfate is not uniform. It is interspersed with 4-O-methyl-α-D-glucuronic acid (MGA) residues. nih.govresearchgate.net These MGA units are attached as side chains to the main xylose chain, specifically linked α-(1→2) to a xylose sugar. mit.eduthieme-connect.com On average, it is estimated that there is one MGA substitution for every ten xylopyranose units in the main chain. researchgate.net The distribution of these MGA units can be a distinguishing feature of PPS from different sources and is considered a quality attribute. mit.eduresearchgate.net Some research suggests that while most chains contain a single MGA unit, longer chains in the mixture may possess two. researchgate.net

Sulfation Pattern Analysis and Heterogeneity

The therapeutic properties of this compound are significantly influenced by the addition of sulfate (B86663) groups to its polysaccharide backbone. This sulfation is a key step in its synthesis and results in a high degree of structural variability.

Degree of Sulfation and Distribution

Pentosan polysulfate is characterized by a high degree of sulfation, which renders it a highly anionic polymer. mit.edu The sulfation process is described as exhaustive and non-selective, leading to a heterogeneous mixture of sulfated chains. mit.edu The sulfur content is typically around 15-17%. google.comresearchgate.net This corresponds to an average of 1.5 to 1.9 sulfate groups per monosaccharide unit. google.comresearchgate.net This extensive sulfation is a critical quality attribute of the final product. fda.gov

Regioselectivity of Sulfate Esterification

The sulfate esters are primarily attached to the hydroxyl groups at the 2-O and 3-O positions of the xylopyranose residues. google.commit.edu The prevalent repeating unit is a 2,3-di-O-sulfated β-(1,4) xylose. nih.gov Sulfation also occurs on the 4-O-methyl-glucuronic acid side chains. biorxiv.org While the sulfation is extensive, some native acetylation from the original xylan may be preserved, particularly at the 3-O position of xylose residues, including those linked to an MGA unit. mit.edugoogle.com The identification of these minor structural variations, such as monosulfated xyloses, contributes to a more detailed characterization of the compound. researchgate.net

Molecular Weight Distribution and Polydispersity

This compound is not a single molecule but a mixture of polysaccharide chains of varying lengths. This distribution of molecular weights is a defining characteristic of the substance.

The molecular weight of this compound typically ranges from 4,000 to 6,000 Daltons (Da). google.comresearchgate.net Other sources indicate a broader range of approximately 4,000 to 10,000 Da. google.com Analysis of different fractions of PPS has shown molecular weight values ranging from 3.7 to 17.3 kDa, which corresponds to an average chain length of 11 to 50 monosaccharide units. thieme-connect.com The polydispersity index, a measure of the broadness of the molecular weight distribution, is reported to be around 1.5. researchgate.net The complex and heterogeneous nature of PPS necessitates the use of multiple analytical techniques, such as gel permeation chromatography, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, for comprehensive characterization. nih.govnih.gov

Advanced Analytical Methodologies for Structural Characterization

Given the heterogeneous nature of PPS, a single analytical method is insufficient to fully define its structure. nih.gov An orthogonal approach, integrating various techniques, is crucial for a thorough understanding of its critical quality attributes (CQAs). researchgate.netnih.gov

Spectroscopic methods provide valuable insights into the molecular structure and functional groups present in PPS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, is a leading technique for the structural analysis of PPS. researchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in identifying and quantifying the monosaccharide composition, including the main xylose-2,3-O-disulfate repeating unit and minor residues that can serve as markers for the starting material and manufacturing process. researchgate.net NMR can also be used to determine the degree of sulfation and acetylation. nih.govresearchgate.net Recent studies have demonstrated that even medium-field NMR instruments (500-600 MHz) can provide in-depth analysis of PPS. researchgate.net

These separation-based techniques are essential for characterizing the heterogeneity of PPS in terms of molecular weight and oligosaccharide composition.

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of PPS. nih.govresearchgate.net This is a critical parameter, as the molecular weight of PPS typically ranges from 4 to 6 kDa. google.comresearchgate.net

Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE) has proven to be a highly reproducible method for creating a "fingerprint" of different PPS preparations, allowing for the distinction between products from various manufacturers. researchgate.net

Liquid Chromatography/Electrospray Ionization-Mass Spectrometry (LC/ESI-MS): This powerful combination allows for the separation and identification of the various oligosaccharide chains within the complex PPS mixture. researchgate.netnih.gov LC/ESI-MS provides detailed information on chain length, sulfation patterns, and the distribution of 4-O-methyl-glucuronic acid (MGA) branches. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): While not as commonly cited in the provided search results for PPS specifically, MALDI-TOF-MS is a valuable technique for the mass analysis of polysaccharides and could be applied to further characterize the molecular weight distribution of PPS fragments.

Chromatographic and Electrophoretic Approaches (e.g., Gel Permeation Chromatography, Capillary Electrophoresis, LC/ESI-MS, MALDI-TOF-MS)

Structure-Activity Relationship (SAR) Studies

The biological activities of PPS are intrinsically linked to its specific structural features. Understanding these structure-activity relationships (SAR) is crucial for optimizing its therapeutic effects.

The degree and pattern of sulfation are critical determinants of the biological functions of PPS. The high degree of sulfation contributes to its highly anionic nature, which is thought to play a role in its mechanism of action. nih.gov

Anticoagulant and Antiviral Activity: The presence of sulfate groups is a key factor in the anticoagulant and antiviral properties of sulfated polysaccharides. crimsonpublishers.com The specific arrangement of these sulfate groups can significantly impact these activities. google.com

Anti-inflammatory Properties: The sulfation pattern is also linked to the anti-inflammatory effects of PPS. thieme-connect.com The charge distribution resulting from sulfation is proposed to be important for its interaction with biological targets. nih.gov

Table 1: Influence of Sulfation on PPS Biological Activity

| Biological Activity | Role of Sulfation |

|---|---|

| Anticoagulant | The number and position of sulfate groups are critical for activity. google.comcrimsonpublishers.com |

| Antiviral | The sulfate group is a key component for antiviral activity. crimsonpublishers.com |

The length and three-dimensional shape (conformation) of the oligosaccharide chains in PPS also play a significant role in its biological interactions.

Enzyme Inhibition: Studies on the inhibition of heparanase, an enzyme involved in various disease processes, have shown that the length of the PPS oligosaccharide chains directly correlates with inhibitory activity. biorxiv.orgbiorxiv.org Longer oligosaccharide chains (nine or more sugar units) are more potent inhibitors than shorter chains. biorxiv.org

Binding to Biological Targets: The conformation of the polysaccharide, which can be altered by sulfation, is often a determinant of changes in biological activity. crimsonpublishers.com The specific arrangement of the sugar units and their modifications influences how PPS binds to proteins and other biological molecules.

Table 2: Impact of Oligosaccharide Length on Heparanase Inhibition by PPS

| Oligosaccharide | Inhibitory Activity |

|---|---|

| Bulk PPS | Effective inhibitor |

| Oligosaccharides (≥9 units) | More potent inhibitors than bulk PPS |

| Oligosaccharides (<9 units) | Weaker inhibitors |

Data sourced from studies on heparanase inhibition. biorxiv.orgbiorxiv.org

Comparative Structural Analysis with Heparin and Heparan Sulfate Mimetics

This compound (PPS), heparin, and heparan sulfate (HS) are all sulfated polysaccharides, yet they possess distinct structural features that dictate their biological activities. While PPS is a semi-synthetic molecule derived from beechwood xylan, heparin and heparan sulfate are naturally occurring glycosaminoglycans (GAGs) found in mammalian tissues. mit.edunih.gov This comparative analysis will elucidate the structural similarities and differences between PPS, heparin, and heparan sulfate mimetics.

The fundamental difference lies in their monosaccharide composition and backbone structure. PPS has a backbone of β-(1→4)-linked D-xylopyranose residues. nih.govmdpi.com In contrast, heparin and heparan sulfate are composed of repeating disaccharide units of a uronic acid (either D-glucuronic acid or L-iduronic acid) and D-glucosamine, linked α-(1→4) and β-(1→4). mdpi.com The backbone of PPS is also interspersed with α-(1→2)-linked 4-O-methyl-D-glucuronic acid (MGA) branches, a feature absent in heparin and heparan sulfate. nih.govresearchgate.net

Sulfation patterns are another critical point of distinction. PPS is heavily and uniformly sulfated, with sulfate groups primarily at the 2-O and 3-O positions of the xylose residues. nih.govthieme-connect.com Heparin is also highly sulfated but with a more complex and heterogeneous pattern, including N-sulfation and O-sulfation at various positions of the glucosamine (B1671600) and uronic acid residues. acs.orgwikipedia.org Heparan sulfate is generally less sulfated than heparin. The high degree of sulfation in both PPS and heparin contributes to their high negative charge density. mdpi.comacs.org

The molecular weight of these polysaccharides also varies. Commercial preparations of unfractionated heparin (UFH) typically range from 3 to 30 kDa, with an average of 12 to 15 kDa. wikipedia.orgnih.gov PPS generally has a lower molecular weight, in the range of 4 to 6 kDa. mdpi.comnih.gov

Heparan sulfate mimetics are a broad class of molecules designed to mimic the biological activities of heparin and heparan sulfate. mdpi.comacs.org These can be synthetic or semi-synthetic and often feature simplified structures with specific sulfation patterns to target particular protein interactions. acs.org Their design often focuses on incorporating key structural features of heparin or heparan sulfate, such as specific sulfated oligosaccharide sequences, onto a different backbone. acs.org

Table 1: Comparative Structural Features of this compound, Heparin, and Heparan Sulfate

| Feature | This compound (PPS) | Heparin | Heparan Sulfate (HS) |

| Source | Semi-synthetic (from beechwood xylan) mit.edu | Natural (from animal tissues, e.g., porcine intestine, bovine lung) nih.gov | Natural (ubiquitous on animal cell surfaces and in the extracellular matrix) |

| Backbone | β-(1→4)-linked D-xylopyranose nih.govmdpi.com | Repeating disaccharide units of uronic acid (L-iduronic or D-glucuronic) and D-glucosamine mdpi.com | Repeating disaccharide units of uronic acid (mostly D-glucuronic) and D-glucosamine mdpi.com |

| Branching | 4-O-methyl-D-glucuronic acid (MGA) branches nih.govresearchgate.net | Essentially linear | Essentially linear |

| Key Monosaccharides | D-xylose, 4-O-methyl-D-glucuronic acid nih.govresearchgate.net | L-iduronic acid, D-glucuronic acid, D-glucosamine nih.gov | D-glucuronic acid, D-glucosamine, some L-iduronic acid |

| Sulfation | High degree of O-sulfation, primarily at C2 and C3 of xylose residues nih.gov | High degree of N- and O-sulfation acs.org | Lower degree of sulfation than heparin |

| Average Molecular Weight | 4-6 kDa mdpi.comnih.gov | 12-15 kDa (unfractionated) wikipedia.org | ~30 kDa |

Biosynthesis and Derivation Methodologies

Raw Material Sourcing and Xylan (B1165943) Extraction

The primary raw material for the production of pentosan polysulfate sodium is xylan, a major component of hemicellulose. osti.govmanoequestrianservices.com This biopolymer is most commonly extracted from the beechwood of the Fagus sylvatica L. species. iris-biotech.defda.gov The backbone of this xylan consists of β-D-xylopyranose units linked together in a linear chain by 1-4 glycosidic bonds. thieme-connect.comnih.gov This main chain is further substituted with 4-O-methyl-α-D-glucuronic acid residues attached at the 2-position of the xylose units, occurring on average at every eight to ten xylose units. google.comnih.gov

The extraction process itself is a critical step that can influence the characteristics of the final PPS product. Alkaline extraction is a common method used to isolate hemicellulose from the wood. osti.gov This process can also lead to the retention of some O-acetyl groups on the xylan backbone, which can impact the subsequent chemical modification steps. nih.govosti.gov The source of the xylan and the extraction method can result in variations in the initial polymer structure, including the content of 4-O-methyl-glucuronic acid. nih.gov

Table 1: Key Characteristics of Beechwood Xylan for PPS Production

| Characteristic | Description | Source |

| Polymer Backbone | Linear chain of β-1,4-linked D-xylopyranose units. | osti.govthieme-connect.com |

| Side Chains | 4-O-methyl-α-D-glucuronic acid linked at the 2-position of xylose. | google.comnih.gov |

| Source | Primarily from the hemicellulose of beechwood (Fagus sylvatica L.). | iris-biotech.defda.gov |

| Potential Modifications | Residual O-acetylation from the extraction process. | nih.govosti.gov |

Chemical Sulfation Processes

Following extraction, the purified xylan undergoes a crucial chemical modification step: sulfation. This process introduces sulfate (B86663) groups onto the hydroxyl groups of the polysaccharide, a key feature for the biological activity of pentosan polysulfate. nih.gov The sulfation is typically exhaustive and non-selective, leading to a high degree of sulfation. nih.govmit.edu

Agents and Reaction Conditions

Various sulfating agents and reaction conditions have been described for the synthesis of pentosan polysulfate. Commonly used agents include chlorosulfonic acid and sulfuryl chloride. google.com The reaction is often carried out in the presence of a base, such as pyridine (B92270), which can also act as a solvent. google.comgoogle.com Other solvents like dimethylformamide (DMF) may also be used. google.com

The choice of sulfating agent and the reaction conditions, such as temperature and reaction time, are critical parameters that influence the final product. For instance, a process involving the slow addition of chlorosulfonic acid to pyridine at a controlled temperature, followed by the addition of xylan, has been described. google.com After the sulfation reaction, the product is typically treated with sodium hydroxide (B78521) to yield the sodium salt of pentosan polysulfate. google.com

Table 2: Common Sulfating Agents and Reaction Components

| Agent/Component | Role in the Process | Source |

| Chlorosulfonic Acid | Primary sulfating agent. | google.com |

| Sulfuryl Chloride | Alternative sulfating agent. | |

| Pyridine | Base and solvent. | google.comgoogle.com |

| Dimethylformamide (DMF) | Solvent. | google.com |

| Sodium Hydroxide | To form the sodium salt of the final product. | google.com |

Control of Sulfation Degree and Pattern

The degree of sulfation, which refers to the average number of sulfate groups per monosaccharide unit, is a critical quality attribute of pentosan polysulfate. google.com A high degree of sulfation is generally desired. google.com The sulfation pattern, or the specific location of the sulfate groups on the xylose and glucuronic acid units, also contributes to the molecule's biological profile. google.com

Controlling these parameters is a significant challenge in the manufacturing process. The molar ratio of the sulfating agent to the anhydroxylose units of the xylan is a key factor that can be varied to control the degree of substitution. researchgate.net The reaction conditions, including the choice of solvent system, can also influence the homogeneity and degree of sulfation. researchgate.net For example, using a DMF/LiCl solvent system has been shown to allow for the preparation of xylan sulfates with a high degree of substitution. researchgate.net The goal is to achieve a consistent sulfur content, ideally between 18% and 19%, to ensure consistent physiological effects. googleapis.com

Depolymerization Techniques and Molecular Weight Control

The native xylan extracted from beechwood has a high molecular weight. For the production of pentosan polysulfate, this long polymer chain must be broken down, or depolymerized, to a specific molecular weight range. osti.gov The target molecular weight for this compound is typically in the range of 4,000 to 6,000 Daltons. google.comnih.gov

Depolymerization can be achieved through various techniques. One common method is oxidative depolymerization, which can be carried out using agents like hydrogen peroxide in the presence of an acid, such as sulfuric acid. google.com The reaction is carefully monitored to achieve the desired molecular weight cut-off. google.com Another approach involves using reactive oxygen species for a controlled depolymerization of the sulfated xylan. rsc.orgrpi.edu

Controlling the molecular weight distribution is crucial, as it is a key factor in the biological activity of the final product. google.com Different manufacturing processes can lead to variations in the length of the oligosaccharide chains, adding to the complexity of the resulting mixture. osti.govosti.gov

Impact of Manufacturing Variations on Structural Characteristics and Biological Profile

The multi-step manufacturing process of this compound is complex, and variations at any stage can significantly impact the structural characteristics and, consequently, the biological profile of the final product. osti.govgoogle.com Differences in the raw material source, extraction methods, sulfation conditions, and depolymerization techniques can all contribute to batch-to-batch variability. nih.gov

These variations can manifest in several ways, including:

Degree of Sulfation: Inconsistent sulfation can lead to a wide range in the degree of sulfation, which is known to affect clinical efficacy. google.com

Position of Sulfate Groups: The specific location of the sulfate groups on the xylan chain can also vary, which is another factor that can influence the biological activity. google.com

Molecular Weight Distribution: Different manufacturing processes can result in different molecular weight ranges and polydispersity, affecting the product's properties. google.comosti.gov

Impurity Profile: The manufacturing process can introduce impurities, such as residual pyridine from the sulfation step, which need to be controlled. osti.govresearchgate.net

The structural heterogeneity of pentosan polysulfate, with its mixture of different chain lengths and sulfation patterns, presents a significant analytical challenge in ensuring consistency between different batches and manufacturers. nih.govosti.gov It is well-established that the biological activities of sulfated polysaccharides are dependent on their molecular structures, highlighting the importance of a well-controlled and characterized manufacturing process. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action

Interactions with Growth Factors and Receptors

Pentosan polysulfate sodium is known to interact with heparin-binding growth factors, most notably the fibroblast growth factor (FGF) family. drugbank.com This interaction is a key aspect of its mechanism of action, influencing cellular activities such as proliferation and motility.

Fibroblast Growth Factors (FGFs) Binding and Antagonism (e.g., FGF-1, FGF-2, FGF-4)

This compound has been shown to bind to several members of the FGF family, including FGF-1, FGF-2, and FGF-4. drugbank.comnih.gov This binding activity allows it to act as an antagonist to these growth factors. drugbank.com By binding to FGFs, PPS can prevent these growth factors from interacting with their cell surface receptors, thereby inhibiting their biological effects. iarc.fr For instance, research has demonstrated that PPS inhibits the growth of tumor cells that have been genetically modified to overexpress FGF-1 or FGF-4. drugbank.commedex.com.bd This antagonistic action is crucial in processes where FGFs play a significant role, such as angiogenesis (the formation of new blood vessels) and tumor growth. iarc.fr The ability of PPS to antagonize FGF-2 binding to its cell surface receptors has been specifically highlighted as a mechanism for modulating its angiogenic activity. iarc.fr

Effects on Growth Factor-Mediated Cellular Proliferation and Motility

The interactions of this compound with FGFs and their receptors translate into significant effects on cellular proliferation and motility. By blocking the action of these potent mitogens, PPS has been shown to inhibit the proliferation of various cell types, including tumor cells and smooth muscle cells. medex.com.bdjuniperpublishers.com For example, it has been observed to suppress the growth of adrenocortical and breast carcinoma cells. drugbank.commedex.com.bd Furthermore, PPS has demonstrated a potent inhibitory effect on cell motility, a critical process in tumor metastasis. juniperpublishers.com In the context of cartilage health, while PPS can inhibit the proliferation of chondrocytes, it also promotes their chondrogenic phenotype, leading to an increase in the synthesis of essential extracellular matrix components like glycosaminoglycans. nih.govnih.gov

Table 1: Summary of this compound's Interactions with Growth Factors

| Interaction Type | Target Molecule(s) | Observed Effect |

|---|---|---|

| Binding and Antagonism | FGF-1, FGF-2, FGF-4 | Inhibition of growth factor activity drugbank.comiarc.fr |

| Receptor Modulation | FGFR-1 | Interference with receptor signaling pathways drugbank.commedex.com.bdnih.govresearchgate.net |

| Cellular Effects | Various cell types | Inhibition of proliferation and motility medex.com.bdjuniperpublishers.com |

Enzyme Modulation and Inhibition

This compound also exerts its effects by modulating the activity of several key enzymes, particularly those involved in the degradation of the extracellular matrix.

Heparanase (HPSE) Inhibition and its Complex Mechanism

This compound is a known inhibitor of heparanase (HPSE), the sole mammalian enzyme capable of cleaving heparan sulfate (B86663) chains of heparan sulfate proteoglycans. anu.edu.aubiorxiv.org The overexpression of heparanase is linked to tumor growth and metastasis. anu.edu.au The inhibitory mechanism of PPS on HPSE is complex and multifaceted. anu.edu.aubiorxiv.orgresearchgate.net It involves multiple binding events on the surface of the heparanase enzyme, with the length of the PPS oligosaccharide chains influencing the inhibitory activity. anu.edu.auresearchgate.net Structural and kinetic studies suggest that this binding can lead to inhibitor-induced aggregation and irreversible inhibition of the enzyme. anu.edu.au This inhibition is not a simple competitive mechanism, with evidence pointing towards a more complex interaction involving multiple binding sites on the enzyme. anu.edu.aubiorxiv.org

Metalloproteinase (MMP) and ADAMTS Inhibition (e.g., ADAMTS-4, ADAMTS-5)

This compound has been shown to modulate the activity of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) enzymes, which are crucial for tissue remodeling and are implicated in conditions like osteoarthritis and atherosclerosis. nih.govasm.org Specifically, PPS has been identified as an inhibitor of ADAMTS-4 and ADAMTS-5, two key aggrecanases responsible for the degradation of aggrecan in cartilage. asm.orggoogle.comgoogle.com The mechanism of inhibition can be multifaceted. For instance, PPS can enhance the inhibitory activity of the natural tissue inhibitor of metalloproteinases-3 (TIMP-3) against ADAMTS-5 by facilitating the formation of a high-affinity trimolecular complex. researchgate.net This effect is electrostatically driven and depends on the length of the PPS molecule. researchgate.net In some cellular contexts, PPS has been shown to decrease the production of certain MMPs, such as MMP-3, by inhibiting inflammatory signaling pathways. nih.govresearchgate.net However, in other studies, it has been observed to increase the secretion of MMP-2 while also stimulating the production of its inhibitor, TIMP-1. nih.gov

Table 2: Summary of this compound's Effects on Enzyme Activity

| Enzyme Family | Specific Enzyme(s) | Mechanism of Action |

|---|---|---|

| Heparanase | HPSE | Complex inhibition involving multiple binding sites and potential aggregation anu.edu.aubiorxiv.orgresearchgate.net |

| Metalloproteinases | MMP-2, MMP-3 | Varied effects including increased secretion and suppressed synthesis nih.govresearchgate.netnih.gov |

| ADAMTS | ADAMTS-4, ADAMTS-5 | Direct inhibition and enhancement of natural inhibitors (TIMP-3) asm.orggoogle.comresearchgate.net |

Compound Names Mentioned:

ADAMTS-4

ADAMTS-5

Extracellular signal-regulated kinase (ERK)

FGF-1

FGF-2

FGF-4

FGFR-1

Heparanase (HPSE)

MMP-2

MMP-3

p38

this compound

TIMP-1

TIMP-3

Tissue Inhibitor of Metalloproteinases (TIMP) Affinity Modulation (e.g., TIMP-3)

This compound has been shown to modulate the activity of tissue inhibitors of metalloproteinases (TIMPs), which are crucial endogenous inhibitors of matrix metalloproteinases (MMPs). researchgate.netox.ac.ukspringermedizin.de A key interaction involves the enhanced affinity between TIMP-3 and certain MMPs, such as ADAMTS-5 (a disintegrin and metalloproteinase with thrombospondin motifs 5), a major enzyme responsible for aggrecan degradation in cartilage. researchgate.netox.ac.ukspringermedizin.de

Research has demonstrated that PPS can mediate the formation of a high-affinity trimolecular complex involving TIMP-3 and ADAMTS-5. researchgate.netox.ac.uk This interaction is believed to be electrostatically driven. researchgate.netox.ac.uk The presence of PPS significantly increases the inhibitory effect of TIMP-3 on ADAMTS-5. researchgate.netox.ac.uk Studies have shown that PPS molecules composed of 11 or more saccharide units are substantially more effective in this role, suggesting the importance of extended or multiple protein-interaction sites. ox.ac.uk This enhanced inhibition of cartilage-degrading enzymes is a key component of the disease-modifying effects of PPS in conditions like osteoarthritis. springermedizin.de Furthermore, PPS treatment has been associated with increased levels of TIMP activity in aortic tissue and has been shown to stimulate the production of TIMP-1 and the shedding of TIMP-3 from the surface of mesangial cells. nih.govsemanticscholar.org

Modulation of Other Enzyme Activities (e.g., Yeast Alcohol Dehydrogenase, Lysosomal Elastase)

Beyond its effects on metalloproteinases, this compound also influences the activity of other enzymes. For instance, it has been demonstrated to inhibit human lysosomal elastase, a serine proteinase. artrosan.com This inhibitory action on lysosomal catabolic enzymes contributes to its anti-inflammatory and tissue-protective properties. manoequestrianservices.comvetmeds365.com.au

Interestingly, studies on yeast alcohol dehydrogenase (YADH) have revealed that PPS can modulate its activity and significantly increase its thermal stability. chempap.orgnih.govchemicalpapers.comcapes.gov.brdntb.gov.ua Spectral analyses have shown that PPS can prevent the thermal aggregation of YADH, thereby protecting the enzyme from denaturation at elevated temperatures. chempap.orgnih.gov This stabilizing effect is enhanced in the presence of NAD+. nih.gov While seemingly unrelated to its primary therapeutic applications, this interaction highlights the broad capacity of PPS to interact with and modulate the function of various proteins.

Modulation of Inflammatory Pathways

A significant aspect of the mechanism of action of this compound involves its ability to modulate multiple inflammatory pathways, contributing to its potent anti-inflammatory effects. mdpi.compatsnap.commedchemexpress.com

Inhibition of NF-κB Activation

This compound has been repeatedly shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. frontiersin.orgnih.govparadigmbiopharma.complos.org By blocking the activation of NF-κB, PPS effectively downregulates the production of a cascade of inflammatory molecules, including cytokines and enzymes involved in tissue degradation. nih.govparadigmbiopharma.com This inhibition of NF-κB signaling is considered a cornerstone of its anti-inflammatory and chondroprotective actions. frontiersin.orgparadigmbiopharma.com Studies have demonstrated that PPS can prevent the translocation of NF-κB to the nucleus in chondrocytes, thereby repressing the transcription of its target genes. paradigmbiopharma.com This mechanism is crucial in mitigating the inflammatory processes seen in conditions like osteoarthritis and diabetic nephropathy. nih.govparadigmbiopharma.com

Cytokine and Chemokine Modulation (e.g., IL-1β, IL-4, IL-5, IL-6, IL-12p70, IL-13, TNFα, MIP-1α, CCL2, CCL5, IFN-γ)

This compound exerts a broad modulatory effect on a wide range of cytokines and chemokines, which are central to the initiation and propagation of inflammatory responses. mdpi.comfrontiersin.orgparadigmbiopharma.com Research has consistently shown that PPS can reduce the production and levels of several pro-inflammatory cytokines, including:

Interleukin-1 beta (IL-1β) nih.govparadigmbiopharma.com

Interleukin-6 (IL-6) frontiersin.orgnih.govparadigmbiopharma.com

Tumor necrosis factor-alpha (TNFα) mdpi.comfrontiersin.orgnih.govplos.orgparadigmbiopharma.com

Interferon-gamma (IFN-γ) frontiersin.org

Interleukin-12p70 (IL-12p70) frontiersin.org

Furthermore, PPS has been shown to bind to and neutralize Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which are pivotal in allergic inflammatory conditions. nih.gov

The compound also significantly impacts chemokine levels. In various models, PPS treatment has led to a systemic reduction of chemokines such as:

Macrophage inflammatory protein-1 alpha (MIP-1α) mdpi.com

Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1) mdpi.comfrontiersin.orgnih.govresearchgate.netplos.orgnih.gov

Chemokine (C-C motif) ligand 5 (CCL5), also known as RANTES mdpi.com

Chemokine (C-X-C motif) ligand 1 (CXCL1) nih.govresearchgate.netplos.org

Chemokine (C-C motif) ligand 7 (CCL7) nih.govresearchgate.netplos.org

Chemokine (C-C motif) ligand 12 (CCL12) nih.govresearchgate.netplos.org

This broad-spectrum modulation of cytokines and chemokines contributes significantly to the anti-inflammatory and immunomodulatory effects of this compound. mdpi.comfrontiersin.orgnih.gov

Interactive Table: Cytokine and Chemokine Modulation by this compound Click on the headers to sort the table.

| Cytokine/Chemokine | Effect of PPS | Associated Condition/Model | Reference(s) |

| IL-1β | Reduction | Diabetic Nephropathy, Osteoarthritis | nih.gov, paradigmbiopharma.com |

| IL-4 | Binding and Neutralization | Allergic Rhinitis | nih.gov |

| IL-5 | Binding and Neutralization | Allergic Rhinitis | nih.gov |

| IL-6 | Reduction | Influenza A Virus Infection, Diabetic Nephropathy, Osteoarthritis | frontiersin.org, nih.gov, paradigmbiopharma.com |

| IL-12p70 | Reduction | Influenza A Virus Infection | frontiersin.org |

| IL-13 | Binding and Neutralization | Allergic Rhinitis | nih.gov |

| TNFα | Reduction | Influenza A Virus Infection, Diabetic Nephropathy, Osteoarthritis, Mucopolysaccharidosis | mdpi.com, frontiersin.org, nih.gov, paradigmbiopharma.com, plos.org |

| MIP-1α | Reduction | Mucopolysaccharidosis Type VI | mdpi.com |

| CCL2 (MCP-1) | Reduction | Influenza A Virus Infection, Chikungunya Virus Infection | mdpi.com, frontiersin.org, nih.gov, researchgate.net, plos.org, nih.gov |

| CCL5 (RANTES) | Reduction | Mucopolysaccharidosis Type VI | mdpi.com |

| IFN-γ | Reduction | Influenza A Virus Infection | frontiersin.org |

Complement Pathway Inhibition (e.g., C3a, C3b, C5a)

This compound has been demonstrated to interfere with the complement system, a crucial component of the innate immune response that can contribute to inflammation and tissue damage when dysregulated. mdpi.comfrontiersin.orgnih.gov It has been shown to inhibit both the classical and alternative pathways of complement activation. artrosan.comnih.gov Specifically, PPS can interfere with complement components such as C3a, C3b, and C5a. frontiersin.org In vitro studies have indicated that PPS is a potent inhibitor of complement-mediated lysis. artrosan.com This anti-complementary activity is another facet of its broad anti-inflammatory profile. artrosan.com

Effects on Mast Cell Histamine (B1213489) Secretion

This compound has been shown to inhibit the release of histamine from mast cells. researchgate.netnihr.ac.ukmdpi.com This action is thought to be a key component of its therapeutic effect in conditions such as interstitial cystitis/bladder pain syndrome (IC/BPS), where mast cell activation and histamine release contribute to inflammation and pain. nihr.ac.ukjcpsp.pk The proposed mechanisms for this inhibition include direct action on mast cells or interference with mediators that recruit these cells. mdpi.com In vitro studies have demonstrated that PPS can reduce histamine secretion from both connective tissue and mucosal mast cells. researchgate.net One study suggested that PPS inhibits mast cell histamine secretion by affecting intracellular calcium ion levels. artrosan.com By reducing histamine release, PPS helps to mitigate the inflammatory response. jcpsp.pk

p38 MAPK Pathway Suppression

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory stimuli and stress, playing a significant role in apoptosis and inflammation. nih.govemjreviews.com Research has shown that this compound can suppress the activation of the p38 MAPK pathway. nih.govresearchgate.net

In a study using human renal proximal tubular epithelial cells treated with high glucose to mimic diabetic nephropathy, PPS was found to block the high glucose-induced activation of the p38 MAPK pathway. nih.gov This suppression of p38 MAPK activation subsequently inhibited apoptosis and reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov Similarly, in canine articular chondrocytes stimulated with IL-1β, PPS inhibited the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), another MAPK, which in turn suppressed the nuclear translocation of nuclear factor-kappa B (NF-κB) and the production of matrix metalloproteinase-3 (MMP-3). researchgate.net These findings suggest that the anti-inflammatory and anti-apoptotic effects of PPS are, at least in part, mediated through its ability to downregulate the p38 MAPK signaling cascade. nih.govresearchgate.net

Extracellular Matrix (ECM) Interactions and Remodeling

This compound exerts significant effects on the extracellular matrix, a complex network of proteins and carbohydrates that provides structural and biochemical support to surrounding cells.

Glycosaminoglycan (GAG) Layer Restoration and Protection Mechanisms

One of the most well-documented actions of PPS is its ability to restore and protect the glycosaminoglycan (GAG) layer, particularly in the bladder urothelium. researchgate.netichelp.orgpatsnap.com The GAG layer acts as a protective barrier, and its damage is implicated in the pathophysiology of conditions like interstitial cystitis. ichelp.orgpatsnap.com PPS, being structurally similar to endogenous GAGs, is thought to adhere to the damaged bladder lining, effectively replenishing this protective layer and reducing the permeability of the urothelium to irritants in the urine. researchgate.netamegroups.orgpatsnap.com This mechanism is believed to be central to its efficacy in treating bladder pain syndrome. nihr.ac.ukichelp.org

Promotion of Proteoglycan and Hyaluronan Synthesis

PPS has been demonstrated to stimulate the synthesis of key ECM components, including proteoglycans and hyaluronan. mdpi.comasm.orgnih.gov In vitro and animal studies have shown that PPS encourages chondrocytes to produce more proteoglycans, which are crucial for the structure and function of cartilage. mdpi.comnih.govhilarispublisher.com For instance, studies on canine articular chondrocytes revealed that PPS significantly enhanced proteoglycan deposition. hilarispublisher.comresearchgate.net The stimulatory effect on proteoglycan synthesis has been observed to be concentration-dependent. nih.gov

Furthermore, PPS promotes the synthesis of hyaluronan (also known as hyaluronic acid) by various cell types, including synovial fibroblasts and chondrocytes. mdpi.comnih.govv-tech.co.za Hyaluronan is a major component of synovial fluid and contributes to joint lubrication and tissue protection. mdpi.com The increased production of high-molecular-weight hyaluronan improves the viscosity and volume of joint fluid. v-tech.co.za

Regulation of Collagen Synthesis and Degradation

This compound also plays a role in regulating the turnover of collagen, a primary structural protein in the ECM. Studies on canine articular chondrocytes have shown that PPS can upregulate the expression of type II collagen, which is the main collagen type found in cartilage. hilarispublisher.comnih.govnih.gov This effect appears to be dependent on the molecular weight of the PPS used. nih.govnih.gov

Simultaneously, PPS has been found to down-regulate the expression of certain collagen types associated with cartilage degradation and fibrosis, such as type I and type X collagen. hilarispublisher.com This dual action of promoting the synthesis of beneficial collagen while suppressing the expression of detrimental types suggests a role for PPS in maintaining the integrity of the cartilage matrix.

Modulation of Cell-ECM Interactions

PPS can modulate the interactions between cells and the extracellular matrix. As a heparin-like molecule, PPS can bind to various heparin-binding growth factors, such as fibroblast growth factors (FGFs). drugbank.com This interaction can influence the bioavailability and activity of these growth factors, thereby affecting cell proliferation, differentiation, and other cellular processes. mdpi.comiarc.fr For example, PPS has been shown to interact with the heparin-binding site of FGF receptor 1 (FGFR1). drugbank.com By modulating the signaling of these growth factors, PPS can influence tissue repair and remodeling processes. mdpi.com

Interactive Data Tables

Table 1: Effects of this compound on Cellular and Molecular Targets

| Target | Effect | Cell/Tissue Type | Reference |

| Mast Cell Histamine Secretion | Inhibition | Connective tissue and mucosal mast cells | researchgate.netartrosan.com |

| p38 MAPK Pathway | Suppression of activation/phosphorylation | Human renal proximal tubular epithelial cells, Canine articular chondrocytes | nih.govresearchgate.net |

| Glycosaminoglycan (GAG) Layer | Restoration and protection | Bladder urothelium | researchgate.netamegroups.orgichelp.org |

| Proteoglycan Synthesis | Stimulation | Chondrocytes, Mesenchymal precursor cells | mdpi.comnih.govhilarispublisher.com |

| Hyaluronan Synthesis | Stimulation | Synoviocytes, Fibroblasts, Chondrocytes | mdpi.comnih.govv-tech.co.za |

| Type II Collagen Synthesis | Upregulation | Canine articular chondrocytes | hilarispublisher.comnih.govnih.gov |

| Type I & X Collagen Synthesis | Downregulation | Canine articular chondrocytes | hilarispublisher.com |

| Fibroblast Growth Factors (FGFs) | Binds to and modulates activity | Various | drugbank.comiarc.fr |

Table 2: Research Findings on this compound's Effect on Gene and Protein Expression

| Gene/Protein | Effect of PPS | Cell Type | Key Finding | Reference |

| TNF-α, IL-1β, IL-6 | Reduced production | Human renal proximal tubular epithelial cells | Suppression of pro-inflammatory cytokine production following p38 MAPK inhibition. | nih.gov |

| MMP-3 | Suppressed production | Canine articular chondrocytes | Inhibition of catabolic enzyme synthesis. | researchgate.net |

| Aggrecan | Upregulated mRNA | Canine articular chondrocytes | Promotion of a key cartilage-specific gene. | hilarispublisher.comnih.gov |

| SOX9 | Upregulated mRNA and protein | Canine articular chondrocytes | Enhancement of a master chondrogenic transcription factor. | nih.govnih.gov |

| Akt | Inhibited phosphorylation | Canine articular chondrocytes | Modulation of a key cell signaling pathway. | nih.govnih.gov |

Compound Names Mentioned

Acrolein

Adriamycin

Aggrecan

Alcian blue

Alkaline phosphatase

Angiotensin II

Astragaloside IV

Bone Gla protein

Chondroitin sulfate

Collagen

Cyclophosphamide

Cyclin-dependent kinase (CDK) 1 and 4

Dermatan sulphate

Extracellular signal-regulated kinase (ERK)

Fangchinoline

Fibroblast growth factor (FGF)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

Glycosaminoglycan (GAG)

Heparan sulfate

Heparin

Histamine

Hyaluronan (Hyaluronic acid)

Hypoxia-inducible factor (HIF)-1α and HIF-2α

Interleukin (IL)-1, IL-1β, IL-6, IL-8, IL-10, IL-17RA

iNOS

Keratan sulphate

Leukotrienes

Lipoprotein lipases

Matrix metalloproteinase (MMP)-3, MMP-9

N-acetyl glucosamine (B1671600)

Nerve growth factor

Nuclear factor-kappa B (NF-κB)

p38 mitogen-activated protein kinase (p38 MAPK)

this compound

Plasminogen activator inhibitor 1

Platelet-rich plasma

Prostaglandins

Proteoglycan

Runx2

Serotonin

Sodium hyaluronan

SRY-box transcription factor 9 (SOX9)

Substance P

Sulodexide

Thrombin

TIMP-3

Transforming growth factor (TGF)-β3

Triamcinolone acetonide

Triglycerides

Tumor necrosis factor-α (TNF-α)

Antiviral Mechanisms

This compound exhibits broad-spectrum antiviral activity against several enveloped viruses. nih.gov Its mechanisms of action are primarily directed at the early stages of viral infection, interfering with the initial and critical steps of the viral life cycle.

Direct Viral Binding and Inactivation

This compound can directly interact with viral particles, leading to their inactivation. This interaction is often mediated by the high negative charge of the PPS molecule, which binds to positively charged domains on viral envelope proteins. crimsonpublishers.com For instance, in studies with Human T-cell Leukemia Virus type 1 (HTLV-1), PPS has been shown to target the viral envelope protein. nih.gov This binding can alter the conformation of viral surface proteins, thereby diminishing the virus's ability to infect host cells. crimsonpublishers.com Some research suggests that certain viruses sensitive to PPS share a specific tripeptide sequence (Phe-Leu-Gly) in their envelope glycoproteins, which may serve as a direct target for the compound. mdpi.com

Inhibition of Viral Attachment and Entry into Host Cells

A primary antiviral mechanism of this compound is the inhibition of viral attachment to and entry into host cells. patsnap.comoup.com As a polyanionic molecule, PPS can competitively interfere with the binding of viruses to their cellular receptors, many of which are heparan sulfate proteoglycans (HSPGs). cambridge.orgnih.gov Viruses such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and SARS-CoV-2 utilize HSPGs as initial attachment sites on the host cell surface. cambridge.orgnih.gov PPS, by mimicking the structure of heparan sulfate, can bind to the virus, blocking its interaction with cellular HSPGs and thereby preventing the first step of infection. cambridge.orgnih.gov

Studies on SARS-CoV-2 have demonstrated that PPS can bind to the spike protein's receptor-binding domain (S1 RBD), which is crucial for the virus's attachment to the host cell receptor, ACE2. nih.govmdpi.com This interaction has been shown to be size-dependent, with different molecular weight fractions of PPS exhibiting varying degrees of inhibition. nih.gov Similarly, PPS has been found to inhibit the replication of a wide array of enveloped viruses, including togaviruses, arenaviruses, and paramyxoviruses, by interfering with the binding of the virus to cell membrane receptors. oup.com

Interference with Viral Transcription and Replication

While the primary antiviral action of this compound is at the level of viral entry, some evidence suggests it may also interfere with later stages of the viral life cycle, such as transcription and replication. mdpi.com However, studies on influenza A virus and HTLV-1 have shown that PPS's therapeutic effects are largely independent of a direct impact on viral replication within the host cell. For example, in a mouse model of influenza A infection, PPS treatment reduced disease severity without significantly altering viral titers in the lungs. frontiersin.org Similarly, while PPS was found to inhibit HTLV-1 virion production, it did not affect the transcription of viral genes like Tax or HBZ, nor the function of the Tax protein in activating viral transcription. nih.gov This suggests that the observed reduction in virion production is likely a downstream effect of the initial inhibition of viral entry and subsequent steps, rather than a direct inhibition of the replication machinery itself. nih.gov

Coagulation and Fibrinolysis Modulation

This compound also exerts significant effects on the coagulation and fibrinolytic systems, primarily through its interactions with key enzymes and factors involved in these pathways.

Inhibition of Coagulation Factors (e.g., Factor Xa, Thrombin)

This compound possesses anticoagulant properties by inhibiting key coagulation factors, notably Factor Xa and thrombin. patsnap.com Unlike heparin, which often requires antithrombin (AT) as a cofactor, PPS can directly inhibit thrombin and Factor Xa. mdpi.com It also inhibits the generation of active Factor VIIIa and Xa. mdpi.comresearchgate.net

The mechanism of inhibition involves the binding of PPS to these coagulation proteases. While PPS is a less potent anticoagulant than heparin, it inactivates Factor Xa more effectively. mdpi.com The rate of thrombin inhibition by PPS is lower than that of heparin, but it is still sufficient to produce a physiologically significant anticoagulant response. mdpi.comnih.gov The anticoagulant effect of PPS is primarily attributed to its ability to inhibit the thrombin-dependent activation of Factor V, which is a critical step in the formation of the prothrombinase complex. researchgate.net

Table 1: Comparison of Anticoagulant Properties of this compound and Heparin

| Property | This compound (PPS) | Heparin |

|---|---|---|

| Primary Mechanism | Direct inhibition of Factor Xa and thrombin; also inhibits generation of Factor VIIIa and Xa. mdpi.comresearchgate.net | Potentiates antithrombin (AT) to inactivate thrombin and Factor Xa. mdpi.com |

| Factor Xa Inhibition | More effective than heparin. mdpi.com | Effective, but less so than PPS. mdpi.com |

| Thrombin Inhibition | Direct, AT-independent inhibition; lower rate than heparin. mdpi.com | Indirect, AT-dependent inhibition; higher rate than PPS. mdpi.com |

| Anticoagulant Potency | Weaker overall anticoagulant activity (approximately 1/15th that of heparin). bmj.combmj.com | Strong anticoagulant activity. mdpi.com |

Enhancement of Plasmin Activity

In addition to its anticoagulant effects, this compound promotes fibrinolysis, the process of breaking down fibrin (B1330869) clots. patsnap.com It achieves this by enhancing the activity of plasmin, the primary enzyme responsible for fibrin degradation. patsnap.com PPS mobilizes plasminogen activator, which contributes to its fibrinolytic activity. bmj.combmj.com Studies in human volunteers have shown that PPS administration leads to an increase in plasminogen activator activity in the plasma. nih.gov This increased activity is largely due to the release of tissue-type plasminogen activator (t-PA) from the endothelium. nih.gov This fibrinolytic property complements its anticoagulant actions, providing a dual mechanism to prevent and dissolve blood clots. patsnap.com

Preclinical Research and Biological Activity Profiling

In Vitro Studies of Biological Activity

In vitro research has been instrumental in characterizing the direct effects of pentosan polysulfate sodium on various cell types and biological processes. These studies provide a foundational understanding of its mechanisms of action at the cellular and molecular levels.

Cell Line Models for Proliferation and Differentiation

This compound has demonstrated significant effects on the proliferation and differentiation of several cell types, highlighting its potential in regenerative medicine and oncology.

Mesenchymal Stem Cells (MSCs): PPS promotes the proliferation and chondrogenic differentiation of bone marrow-derived MSCs. mdpi.commdpi.com Studies have shown that PPS is internalized by MSCs, leading to increased cell proliferation and proteoglycan synthesis. mdpi.com In micromass cultures of human MPCs, PPS at concentrations of 1 to 5 μg/ml led to significant cell proliferation by day 3. nih.gov This chondrogenic potential suggests its utility in strategies for repairing degenerated intervertebral discs and osteoarthritic cartilage. mdpi.com

Chondrocytes: PPS stimulates the proliferation and differentiation of chondrocytes, the resident cells of cartilage. mdpi.com It has been shown to promote the synthesis of proteoglycans and type II collagen, essential components of the cartilage matrix. researchmap.jp In micromass-cultured canine articular chondrocytes, high molecular weight PPS upregulated the expression of cartilage-specific genes. researchmap.jp

Smooth Muscle Cells: Research has indicated that PPS can decrease the proliferation of prostate smooth muscle cells. mdpi.com

Cancer Cell Lines: PPS has been investigated for its anti-tumor properties. It has been shown to inhibit the growth of certain cancer cell lines by blocking the activity of heparin-binding growth factors, such as fibroblast growth factor (FGF), which are crucial for tumor growth and angiogenesis. mdpi.comphysiology.org For instance, PPS inhibits the growth of MK-expressing gastric cancer cells and has been studied in combination with adriamycin in resistant cell lines. mdpi.com It also inhibits the growth of SW13 adrenocortical cells transfected with FGF-4 and the tumorigenicity of MCF-7 breast carcinoma cells transfected with FGF-1 or FGF-4. drugbank.com

Table 1: Effects of this compound on Cell Proliferation and Differentiation in In Vitro Models

| Cell Type | Effect | Key Findings |

|---|---|---|

| Mesenchymal Stem Cells (MSCs) | Promotes proliferation and chondrogenic differentiation. | Increased proteoglycan synthesis; potential for intervertebral disc and cartilage repair. mdpi.commdpi.com |

| Chondrocytes | Stimulates proliferation and differentiation. | Increased synthesis of proteoglycans and type II collagen. researchmap.jpmdpi.com |

| Smooth Muscle Cells | Decreases proliferation. | Observed in prostate smooth muscle cells. mdpi.com |

| Cancer Cell Lines | Inhibits growth. | Blocks heparin-binding growth factors; effective against gastric and breast cancer cell lines. mdpi.comdrugbank.com |

Investigations of Anti-inflammatory Effects in Cellular Systems

A significant body of in vitro evidence supports the anti-inflammatory properties of this compound.

PPS has been shown to modulate the production of various inflammatory mediators. mdpi.com It can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in cellular models of Gaucher and Fabry diseases. nih.gov In cultures of peripheral blood mononuclear cells from patients with these conditions, PPS significantly reduced the secretion of these cytokines. nih.gov Furthermore, PPS has been reported to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. frontiersin.org It also reduces histamine (B1213489) secretion from mast cells, which contributes to its anti-inflammatory effects. researchgate.net In cultured articular chondrocytes, PPS treatment led to a significant reduction in inflammatory cytokine production. mdpi.com

Evaluation of Antiviral Efficacy in Cell Cultures

This compound has demonstrated antiviral activity against a range of viruses in cell culture models.

Human Immunodeficiency Virus (HIV): PPS is a potent and selective inhibitor of HIV-1 in vitro. mdpi.com It was found to be the most potent among several sulfated molecules, with a 50% antiviral effective dose (ED50) of 0.19 μg/mL in MT-4 cells. mdpi.com

Flaviviruses: In vitro studies have shown the antiviral activity of PPS against dengue virus (DENV) and Japanese encephalitis virus (JEV). mdpi.com

Herpes Simplex Virus (HSV): PPS has been shown to inhibit the cytopathic effect of HSV in infected cells without causing cytotoxicity. acs.org

SARS-CoV-2: PPS has been shown to inhibit the attachment and infection of SARS-CoV-2 in Vero cell models. nih.govbiorxiv.org It was found to be as effective as unfractionated heparin and more effective than low-molecular-weight heparin in inhibiting cell infection. nih.gov The IC50 values for PPS inhibition of pseudotyped viruses of the wild-type and Delta variants were 0.45 and 0.07 µg/mL, respectively. mdpi.com

Prion Diseases: PPS is a very effective inhibitor of prions in cell culture and is commonly used to "cure" infected cell lines. ingentaconnect.com

Studies on ECM Component Synthesis and Turnover in Cell Models

This compound influences the synthesis and degradation of the extracellular matrix (ECM), a key factor in its chondroprotective and tissue-remodeling effects.

In vitro studies have demonstrated that PPS stimulates the synthesis of proteoglycans by chondrocytes and hyaluronan by synoviocytes. mdpi.com It also promotes the synthesis of collagen. multiscreensite.com This anabolic activity contributes to the maintenance and repair of cartilage. Conversely, PPS has been shown to inhibit the activity of enzymes that degrade the ECM. For example, it upregulates the production of tissue inhibitor of metalloproteinase-3 (TIMP-3) in rheumatoid synovial fibroblasts, which in turn inhibits the activity of ADAMs and ADAMTS matrix metalloproteinases that degrade cartilage. mdpi.com

Enzyme Activity Modulation in Biochemical Assays

Biochemical assays have revealed that this compound directly modulates the activity of several key enzymes involved in inflammation and tissue degradation.

PPS is a potent inhibitor of human granulocyte elastase and cathepsin B. mdpi.com It also inhibits hyaluronidase (B3051955) and N-acetylglucosaminidase. mdpi.com Furthermore, PPS has been shown to inhibit the activity of ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), enzymes that play a crucial role in the breakdown of aggrecan, a major component of cartilage. plos.orgplos.org The inhibition of these degradative enzymes contributes to the chondroprotective effects of PPS.

Animal Models for Disease Pathogenesis and Therapeutic Potential

The therapeutic potential of this compound has been evaluated in a variety of animal models, providing insights into its efficacy in complex biological systems.

Viral Infections: In a mouse model of Ross River virus (RRV)-induced arthritis, PPS treatment reduced the severity of the disease, including inflammation and joint swelling. asm.orggriffith.edu.au Similarly, in a mouse model of Chikungunya virus (CHIKV) infection, PPS treatment led to functional improvement, reduced foot swelling, and protected joint cartilage. plos.org In a mouse model of influenza A virus infection, PPS treatment was associated with a reduction in weight loss and improvement in oxygen saturation. nih.govfrontiersin.orgnih.gov

Lysosomal Storage Disorders: In a rat model of mucopolysaccharidosis (MPS) type VI, PPS treatment led to significant reductions in inflammatory markers, improved motility, and better bone and teeth development. plos.org Treatment also showed positive effects in MPS I dogs and MPS IIIA mice. mdpi.com

Interstitial Cystitis: In a rat model of interstitial cystitis, combination therapy with PPS and adipose-tissue-derived MSCs showed histological and functional improvements, including regenerated urothelium and reduced inflammation. mdpi.com

Cancer: In animal models, PPS has been shown to block tumor growth by inhibiting heparin-binding growth factors released from tumor cells. physiology.orgnih.gov

Cardiovascular Disease: In a rat model of pressure overload-induced heart failure, PPS treatment improved systolic function and reduced myocardial levels of ADAMTS4, an enzyme involved in ECM remodeling. plos.org

Table 2: Summary of this compound Efficacy in Animal Models

| Disease Model | Animal | Key Findings |

|---|---|---|

| Osteoarthritis | Dog, Donkey | Decreased cartilage damage, maintained cartilage structure, improved clinical signs. msdvetmanual.comartrosan.comiomcworld.org |

| Viral Arthritis (RRV, CHIKV) | Mouse | Reduced disease severity, inflammation, and joint swelling; protected cartilage. asm.orggriffith.edu.auplos.org |

| Influenza A Virus | Mouse | Reduced weight loss, improved oxygen saturation. nih.govfrontiersin.orgnih.gov |

| Mucopolysaccharidosis (MPS) | Rat, Dog, Mouse | Reduced inflammation, improved motility and bone development. plos.orgmdpi.com |

| Interstitial Cystitis | Rat | Regenerated urothelium, reduced inflammation (in combination with MSCs). mdpi.com |

| Cancer | Mouse | Blocked tumor growth. physiology.orgnih.gov |

| Heart Failure | Rat | Improved systolic function, reduced ECM remodeling enzyme levels. plos.org |

Musculoskeletal System Disorders (e.g., Osteoarthritis, Alphavirus-Induced Arthritis)

A significant body of preclinical evidence supports the chondroprotective properties of this compound. mdpi.complos.org In models of osteoarthritis, PPS has been shown to stimulate the synthesis of essential extracellular matrix components, including proteoglycans and hyaluronan, by chondrocytes and synovial fibroblasts, respectively. mdpi.comresearchgate.net This contributes to the maintenance and restoration of cartilage integrity.

In animal models of alphavirus-induced arthritis, such as those caused by Ross River virus (RRV) and Chikungunya virus (CHIKV), PPS treatment has been shown to alleviate cartilage destruction. nih.govasm.org Histological analysis of joints from PPS-treated animals revealed a significant reduction in cartilage damage and preservation of the cartilage matrix. nih.govasm.org Specifically, PPS treatment diminished the thinning of articular cartilage and the loss of proteoglycans, which are characteristic features of alphavirus-induced joint pathology. nih.govasm.org

| Disease Model | Key Findings | References |

|---|---|---|

| Osteoarthritis | Stimulates proteoglycan and hyaluronan synthesis. | mdpi.comresearchgate.net |

| Alphavirus-Induced Arthritis (RRV, CHIKV) | Reduces cartilage destruction and preserves the cartilage matrix. | nih.govasm.org |

| Ross River Virus-Induced Arthritis | Diminishes thinning of articular cartilage and loss of proteoglycans. | nih.govasm.org |

This compound exhibits significant anti-inflammatory effects in preclinical models of joint disorders. It has been shown to reduce the levels of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), and inhibit the expression of cartilage-degrading enzymes. google.com

In a mouse model of Chikungunya virus-induced arthritis, treatment with PPS led to a significant reduction in local inflammation, as evidenced by a decreased number of infiltrating immune cells in the affected joints. plos.orgnih.gov This was associated with a systemic reduction of several chemokines, including CXCL1, CCL2 (MCP-1), CCL7 (MCP-3), and CCL12 (MCP-5), which are involved in recruiting immune cells to the site of inflammation. plos.orgproactiveinvestors.co.uk Furthermore, PPS treatment was found to alter the local expression of key genes involved in growth factor signaling and lymphocyte activation, contributing to the reduction of joint and muscle inflammation. plos.orgnih.gov

Similarly, in a Ross River virus-induced arthritis model, PPS treatment significantly reduced the levels of pro-inflammatory cytokines while increasing the anti-inflammatory cytokine interleukin-10. nih.govasm.org This modulation of the cytokine profile contributed to a decrease in the severity of the disease. nih.govasm.org

| Disease Model | Key Findings | References |

|---|---|---|

| General Joint Disorders | Reduces pro-inflammatory mediators like TNF-α. | google.com |

| Chikungunya Virus-Induced Arthritis | Decreases infiltrating immune cells and systemic chemokines (CXCL1, CCL2, CCL7, CCL12). | plos.orgnih.govproactiveinvestors.co.uk |

| Ross River Virus-Induced Arthritis | Reduces pro-inflammatory cytokines and increases anti-inflammatory interleukin-10. | nih.govasm.org |

Cartilage Protection and Preservation

Inflammatory and Immune-Mediated Conditions (e.g., Allergic Rhinitis, Pulmonary Inflammation)

The anti-inflammatory properties of this compound extend beyond joint disorders. Preclinical studies have demonstrated its efficacy in models of allergic rhinitis and pulmonary inflammation.

In a guinea pig model of allergic rhinitis, PPS was shown to have both anti-histamine and anti-inflammatory effects. paradigmbiopharma.combakeryoung.com.au It was found to be as effective as, or even better than, the intranasal corticosteroid budesonide (B1683875) in reducing the inflammatory response. paradigmbiopharma.combakeryoung.com.au The mechanism of action in this model is attributed to its ability to bind and neutralize Th2 cytokines such as interleukin-4, interleukin-5, and interleukin-13, which are key drivers of allergic inflammation. frontiersin.orgnih.gov

In a mouse model of influenza virus-induced pulmonary inflammation, PPS treatment was associated with a reduction in weight loss and an improvement in oxygen saturation during the acute phase of infection. frontiersin.orgnih.gov Systemically, PPS-treated mice showed significant reductions in inflammatory molecules, including IL-6, IFN-γ, TNF-α, IL-12p70, and CCL2. frontiersin.orgnih.gov In the post-acute phase, PPS demonstrated a reduction in pulmonary fibrotic biomarkers. nih.gov

Viral Infection Models (e.g., Chikungunya Virus, Influenza Virus)

This compound has been investigated for its potential antiviral and disease-modifying effects in various viral infection models.

In the context of alphavirus infections like Chikungunya virus (CHIKV) and Ross River virus (RRV), PPS has shown promise as a treatment for the associated debilitating arthritis. plos.orggriffith.edu.au Preclinical studies have demonstrated that PPS can reduce the severity of clinical signs, improve functional strength, and protect joints from cartilage damage in mouse models of CHIKV and RRV infection. plos.orgnih.govnih.gov The therapeutic effect is largely attributed to its anti-inflammatory and cartilage-protective properties rather than a direct antiviral action. nih.govasm.orgplos.org

In studies with influenza virus, while PPS did not inhibit viral entry into Madin-Darby canine kidney (MDCK) cells, it was found to strongly inhibit the fusion of the virus to cell membranes and its in vitro replication. mdpi.com In a mouse model of influenza A infection, PPS treatment did not affect viral clearance in the lungs but did reduce disease severity, suggesting its beneficial effects are primarily due to its anti-inflammatory properties. frontiersin.orgnih.gov

Renal Pathologies (e.g., Diabetic Nephropathy)

Preclinical research suggests that this compound may have a protective role in certain renal pathologies, such as diabetic nephropathy. In a study using a mouse model of severe diabetic nephropathy, PPS was found to inhibit inflammation, which in turn impeded the development and progression of the disease. medchemexpress.com Specifically, PPS was shown to reduce the upregulation of TNF-α and other pro-inflammatory genes in the aging diabetic kidneys. medchemexpress.com Another study indicated that PPS ameliorates fibrosis and inflammation markers in mesangial cells by suppressing the activation of the PI3K/AKT pathway. mdpi.com

Neuroprotective Investigations (e.g., Prion Diseases, Neural Inflammation)

This compound has been investigated for its neuroprotective potential, particularly in the context of prion diseases and neural inflammation.

In the field of prion diseases, such as Creutzfeldt-Jakob disease (CJD), PPS is recognized as an established anti-prion compound. cjdfoundation.orgmednexus.org It has been shown to inhibit the formation of the pathogenic prion protein (PrPSc) in cell culture and in animal models. cjdfoundation.orgmednexus.orgnih.gov In human cerebral organoid models of CJD, PPS has been shown to delay and alleviate prion propagation in both prophylactic and therapeutic-like treatment paradigms. cjdfoundation.org

Beyond its anti-prion activity, PPS has also been shown to reduce neural inflammation. plos.org In animal models of mucopolysaccharidosis (MPS), a condition with a neuroinflammatory component, PPS treatment has been associated with a reduction in neural inflammation. plos.orgresearchgate.net

| Condition | Model | Key Findings | References |

|---|---|---|---|

| Allergic Rhinitis | Guinea Pig Model | Exhibits anti-histamine and anti-inflammatory effects; neutralizes Th2 cytokines. | paradigmbiopharma.combakeryoung.com.aufrontiersin.orgnih.gov |

| Pulmonary Inflammation | Influenza Virus Mouse Model | Reduces systemic inflammatory molecules (IL-6, IFN-γ, TNF-α, etc.). | frontiersin.orgnih.gov |

| Chikungunya Virus Infection | Mouse Model | Reduces clinical severity and protects joints. | plos.orgnih.gov |

| Influenza Virus Infection | In Vitro and Mouse Models | Inhibits viral fusion and replication in vitro; reduces disease severity in vivo. | mdpi.comfrontiersin.orgnih.gov |

| Diabetic Nephropathy | Mouse Model | Inhibits inflammation and fibrosis in the kidneys. | mdpi.commedchemexpress.com |

| Prion Diseases (CJD) | Cell Culture, Animal, and Cerebral Organoid Models | Inhibits pathogenic prion protein formation and propagation. | cjdfoundation.orgmednexus.orgnih.gov |

| Neural Inflammation | Mucopolysaccharidosis Animal Models | Reduces neural inflammation. | plos.orgresearchgate.net |

Angiogenesis Modulation and Vascular Effects

This compound (PPS) demonstrates notable effects on angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. Research indicates that PPS can inhibit angiogenesis by interacting with various growth factors. researchgate.net It has been shown to antagonize the binding of fibroblast growth factor-2 (FGF-2) to its cell surface receptors, thereby modulating the angiogenic activity of FGF-2 in tumors. nih.gov

In preclinical models, PPS has exhibited inhibitory effects on key steps of angiogenesis. In vitro studies using rat aorta sections have shown that PPS can inhibit the formation and proliferation of endothelial tubes. researchgate.net Furthermore, in combination with hydrocortisone, PPS has been observed to inhibit endothelial cell motility and tubule formation. researchgate.net The antiangiogenic properties of PPS have also been demonstrated in the chicken chorioallantoic membrane assay, where it inhibited capillary formation. researchgate.net

The vascular effects of PPS extend beyond its antiangiogenic properties. It is known to possess anticoagulant and fibrinolytic effects, similar to heparin, though it is considered a weak anticoagulant with approximately 1/15th the activity of heparin. fda.govinvivochem.com PPS inhibits the generation of factor Xa in plasma and thrombin-induced platelet aggregation in human platelet-rich plasma ex vivo. fda.govwikidoc.org Studies in patients with sickle cell disease have suggested that PPS can improve microcirculatory blood flow by acting as a P-selectin blocking agent. nih.gov An in vitro study demonstrated that PPS had greater P-selectin blocking activity than heparin. nih.gov

Tissue Distribution and Metabolism in Preclinical Models

Localization in Organs (e.g., Liver, Spleen, Kidney, Connective Tissues)

Preclinical studies using radiolabeled this compound have provided insights into its distribution within the body. Following parenteral administration in animals, significant distribution has been observed in the uroepithelium of the genitourinary tract. fda.govhres.ca Lesser amounts of the compound are found in the liver, spleen, lung, skin, periosteum, and bone marrow. fda.govhres.ca

Studies in healthy volunteers with parenteral administration of radiolabeled PPS showed a progressive uptake of radioactivity by the liver, spleen, and kidney. europa.eueuropa.eu Specifically, 50 minutes after intravenous administration, approximately 60% of the dose was found in the liver and 7.7% in the spleen. europa.eueuropa.eu After 3 hours, the liver and spleen together contained 60% of the dose, while the bladder contained 13%. europa.eueuropa.eu Autoradiography in rats following intravenous administration indicated extensive distribution, with notable labeling of connective tissues and low activity in bone and cartilage. invivochem.com Erythrocyte penetration is reported to be low in animals. fda.govhres.ca

Metabolic Pathways (e.g., Desulfation, Depolymerization)

The fraction of this compound that is absorbed undergoes metabolism through two primary pathways: partial desulfation and partial depolymerization. invivochem.comwikidoc.orghres.canih.govsmolecule.com Desulfation primarily occurs in the liver and spleen, while depolymerization takes place in the kidney, leading to the formation of a large number of metabolites. nih.govinvivochem.comwikidoc.orghres.canih.govsmolecule.com

It has been noted that these metabolic pathways, both desulfation and depolymerization, can become saturated with continued dosing. invivochem.comwikidoc.orghres.canih.govsmolecule.com This saturation can lead to a reduction in the clearance of the drug. nih.gov The majority of an orally administered dose is excreted in the feces as unchanged drug. fda.govwikidoc.orghres.ca A smaller percentage, approximately 6%, of an oral dose is excreted in the urine, primarily as desulfated and depolymerized metabolites. fda.govwikidoc.orghres.ca Only a very small fraction is recovered as intact drug in the urine. fda.govwikidoc.orghres.ca

Ex Vivo and Organ Culture Studies

Ex vivo and organ culture studies have been utilized to investigate the biological activities of this compound. In human platelet-rich plasma, PPS has been shown to inhibit thrombin-induced platelet aggregation ex vivo. fda.gov Another study demonstrated that PPS inhibits the generation of factor Xa in plasma. wikidoc.org

In the context of osteoarthritis research, in vitro studies have shown that PPS can stimulate proteoglycan synthesis by chondrocytes and hyaluronan production by synoviocytes. mdpi.com Furthermore, PPS has been found to promote the proliferation and chondrogenic differentiation of mesenchymal precursor cells in culture. nih.gov

Studies on retinal cells have been conducted to investigate potential mechanisms of PPS-associated maculopathy. In in vitro cultures, PPS was found to be toxic to human umbilical vein endothelial cells (HUVEC) and human retinal microvascular endothelial cells (HRMEC) at certain concentrations. arvojournals.org However, it was not found to be toxic to retinal pigment epithelial (RPE) cells or photoreceptor cells at doses up to 1mg/ml. arvojournals.org The same study showed that PPS could prevent heparin-binding EGF-like growth factor (HB-EGF)-induced proliferation and migration of RPE cells. arvojournals.org

In a guinea pig model of allergic rhinitis, topical administration of PPS prior to nasal allergen challenge significantly reduced late-phase plasma extravasation and the influx of inflammatory cells. nih.gov

Computational Approaches and Modeling Studies

Molecular Docking and Simulation of PPS-Protein Interactions